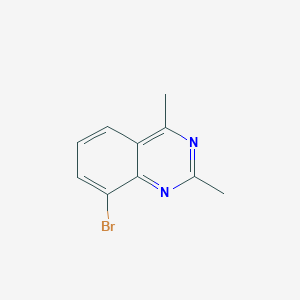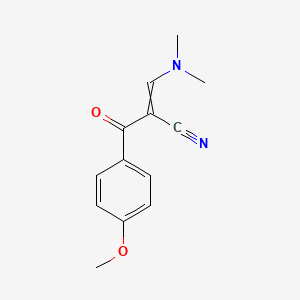
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine est un composé hétérocyclique qui contient à la fois des motifs pipérazine et pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine implique généralement la réaction de 2-chloropyrazine avec la pipérazine et le 1H-pyrazole dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide. Le mélange est chauffé pour faciliter la réaction de substitution, ce qui conduit à la formation du composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de 2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les motifs pipérazine ou pyrazole peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles et bases, tels que le carbonate de potassium, dans des solvants tels que le diméthylformamide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyrazine, tandis que la réduction peut produire des dérivés réduits du composé.
Applications De Recherche Scientifique
2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine a plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler les troubles du système nerveux central.
Science des matériaux : Il est utilisé dans la synthèse de nouveaux matériaux aux propriétés électroniques et optiques uniques.
Études biologiques : Le composé est étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Applications industrielles : Il est utilisé comme intermédiaire dans la synthèse d'autres molécules organiques complexes.
Mécanisme d'action
Le mécanisme d'action de 2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Pipérazin-1-yl)pyridine
- 3-(1H-pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-1-yl)pyridine
Unicité
2-(Pipérazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine est unique en raison de la présence à la fois de motifs pipérazine et pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H14N6 |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-piperazin-1-yl-3-pyrazol-1-ylpyrazine |
InChI |
InChI=1S/C11H14N6/c1-2-15-17(7-1)11-10(13-3-4-14-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2 |
Clé InChI |
OJGMORZTXDKNBH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC=CN=C2N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)









![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)
